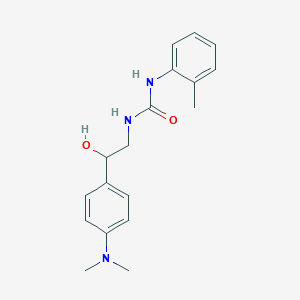

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-13-6-4-5-7-16(13)20-18(23)19-12-17(22)14-8-10-15(11-9-14)21(2)3/h4-11,17,22H,12H2,1-3H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUCEVWVBOASMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with an isocyanate derivative to form the final urea compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl group can form additional hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are widely studied for their pharmacological properties, including kinase modulation, receptor binding, and enzyme inhibition. Below is a structural and functional comparison with related compounds from the literature:

Structural Analogues

Functional Comparisons

- Solubility : The hydroxyethyl group in the target compound may enhance aqueous solubility compared to M64HCl (which lacks hydroxylation) but reduce it relative to pyrimidinyl analogs (e.g., Compound 8e) with polar heterocycles .

- Receptor Binding : The o-tolyl group’s steric bulk may limit binding to flat active sites (e.g., kinase ATP pockets) compared to smaller substituents like 4-fluorophenyl in Compound 8e .

- Metabolic Stability : The absence of trifluoromethyl groups (as in M64HCl or Compound 14) suggests the target compound may be more susceptible to oxidative metabolism .

Pharmacological Activity

While direct activity data for the target compound is unavailable, structural analogs provide insights:

- Kinase Modulation: M64HCl acts as a focal adhesion kinase (FAK) activator, likely due to its morpholino and pyridine groups . The target compound’s dimethylamino and o-tolyl groups may favor different kinase targets.

- Cannabinoid Receptor Modulation: Pyrimidinyl biphenylureas (e.g., Compound 8e) exhibit CB1 receptor allosteric modulation, attributed to their planar pyrimidine rings . The target compound’s non-planar o-tolyl group may reduce this activity.

Biological Activity

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea, also known as a diarylurea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a dimethylamino group with a hydroxyethyl moiety and an o-tolyl group, suggesting possible applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 290.36 g/mol. The compound is characterized by the presence of both hydrophilic (hydroxyethyl) and lipophilic (o-tolyl) components, which may influence its biological interactions and solubility profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of diarylureas, including derivatives similar to 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines. A study reported that structurally related diarylureas exhibited IC50 values in the low micromolar range against several tumor types, including breast and lung cancer cells .

Table 1: Anticancer Activity of Diarylureas

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-(4-(Dimethylamino)... | HeLa | 5.33 | Induces apoptosis via Bcl-2/Bax modulation |

| 1-Phenyl-3-(o-tolyl)urea | A549 | 3.67 | Inhibits cell cycle progression at G2/M phase |

| 1,3-Diarylureas | MCF-7 | 6.38 | Targets EGFR signaling pathway |

The anticancer activity of such compounds is often attributed to their ability to interfere with critical signaling pathways involved in cell proliferation and survival. For example, studies have shown that these compounds can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax . Additionally, they may inhibit key kinases involved in tumor growth, such as B-RAF and VEGFR-2, which are crucial for angiogenesis and cell survival .

Toxicity Profile

While the anticancer properties are promising, it is essential to consider the toxicity profiles of these compounds. Research indicates that some diarylureas exhibit moderate toxicity towards human dermal fibroblasts (HDF), necessitating further investigation into their safety profiles for potential therapeutic use .

Case Studies

Several case studies have explored the efficacy of similar diarylurea compounds in clinical settings:

- Case Study on Sorafenib Derivatives : Sorafenib, a well-known multi-targeted anti-cancer agent, has inspired the development of new diarylureas that demonstrate enhanced efficacy against specific cancer mutations (e.g., V600E-B-RAF). These derivatives showed improved selectivity and potency compared to Sorafenib, indicating a promising avenue for future drug development .

- In vitro Studies : In vitro experiments conducted on various human cancer cell lines revealed that modifications to the urea structure significantly impacted biological activity. For example, introducing electron-withdrawing groups enhanced the compounds' potency against cancer cells while maintaining acceptable toxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.